Cas no 93535-08-1 (2-(4-chlorophenyl)sulfanyl-N-phenylacetamide)

2-(4-chlorophenyl)sulfanyl-N-phenylacetamide structure
93535-08-1 structure
Product Name:2-(4-chlorophenyl)sulfanyl-N-phenylacetamide
CAS No:93535-08-1
MF:C14H12ClNOS
MW:277.769181251526
CID:819620
PubChem ID:302745
Update Time:2025-04-19

2-(4-chlorophenyl)sulfanyl-N-phenylacetamide Chemical and Physical Properties

Names and Identifiers

    • Acetamide,2-[(4-chlorophenyl)thio]-N-phenyl-
    • NSC-190461
    • 2-((4-chlorophenyl)thio)-N-phenylacetamide
    • Cambridge id 6190448
    • SMR001327800
    • 93535-08-1
    • 2-[(4-chlorophenyl)sulfanyl]-N-phenylacetamide
    • CHEMBL1973087
    • SR-01000230286
    • MLS003106980
    • 2-(4-chlorophenyl)sulfanyl-N-phenylacetamide
    • AB00103953-01
    • SR-01000230286-1
    • Z19729106
    • F1016-0164
    • DTXSID70307230
    • HMS1585N04
    • AKOS000386186
    • NSC190461
    • Inchi: 1S/C14H12ClNOS/c15-11-6-8-13(9-7-11)18-10-14(17)16-12-4-2-1-3-5-12/h1-9H,10H2,(H,16,17)
    • InChI Key: YZYIYHFTQNZYRX-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)SCC(NC1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 277.033
  • Monoisotopic Mass: 277.033
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 261
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 54.4Ų

Experimental Properties

  • Density: 1.3
  • Boiling Point: 473.7°Cat760mmHg
  • Flash Point: 240.3°C
  • Refractive Index: 1.645

2-(4-chlorophenyl)sulfanyl-N-phenylacetamide Pricemore >>

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